Sodium 2-(trifluoromethyl)benzoate

Drug Metabolism ADME Benzoate Conjugation

Select Sodium 2-(trifluoromethyl)benzoate for its unique ortho-CF3 substitution, which delivers 8–12× slower glucuronide degradation versus meta/para isomers, reducing acyl migration risk and potential idiosyncratic toxicity. The sodium salt form provides >40-fold aqueous solubility over the free acid, enabling homogeneous reactions at up to 200 g/L for green chemistry, photoredox, and decarboxylative coupling workflows. Ideal for medicinal chemists requiring predictable Phase II metabolic steering toward ester glucuronidation.

Molecular Formula C8H4F3NaO2
Molecular Weight 212.10 g/mol
CAS No. 2966-44-1
Cat. No. B3257876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(trifluoromethyl)benzoate
CAS2966-44-1
Molecular FormulaC8H4F3NaO2
Molecular Weight212.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])C(F)(F)F.[Na+]
InChIInChI=1S/C8H5F3O2.Na/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
InChIKeyAJZQZRSXCDEJLT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(Trifluoromethyl)benzoate (CAS 2966-44-1) – Key Properties and Procurement Context


Sodium 2-(trifluoromethyl)benzoate is the sodium salt of 2-(trifluoromethyl)benzoic acid, a benzoate derivative bearing an ortho-trifluoromethyl substituent on the aromatic ring [1]. The compound serves as a versatile fluorinated building block in pharmaceutical and agrochemical synthesis, where the trifluoromethyl group confers enhanced metabolic stability and lipophilicity to downstream bioactive molecules . Its water-soluble salt form distinguishes it from the free acid counterpart and expands its utility in aqueous reaction media and formulation applications.

Why Sodium 2-(Trifluoromethyl)benzoate Cannot Be Replaced by Positional Isomers or Other Benzoate Salts


Substituted benzoates exhibit profound position-dependent differences in physicochemical properties, metabolic handling, and synthetic reactivity that preclude interchangeable use. The ortho-trifluoromethyl group in sodium 2-(trifluoromethyl)benzoate imposes unique steric and electronic constraints—altering solubility, metabolic conjugation pathways, and acyl migration kinetics relative to meta- or para-substituted analogs [1]. These differences translate into divergent in vivo fate of derived drug conjugates and distinct synthetic outcomes in cross-coupling and decarboxylative transformations. Selection of this specific regioisomer is therefore dictated by functional requirements rather than mere cost or availability.

Quantitative Differentiation Evidence for Sodium 2-(Trifluoromethyl)benzoate Against Closest Analogs


Metabolic Fate Divergence: Ortho-CF3 Redirects Conjugation Pathway Away from Glycine Conjugation

In a systematic study of substituted benzoic acids in the rat, 2-(trifluoromethyl)benzoic acid (compound 5) was metabolized predominantly via ester glucuronidation, whereas 3-(trifluoromethyl)benzoic acid (compound 6) underwent glycine conjugation as its primary Phase II pathway [1]. This metabolic divergence is position-dependent and cannot be predicted from the presence of the trifluoromethyl group alone.

Drug Metabolism ADME Benzoate Conjugation

Acyl Glucuronide Stability: 8-Fold Slower Degradation Kinetics for Ortho-CF3 vs. Meta-CF3

The 1-O-acyl-β-D-glucopyranuronate conjugate of 2-(trifluoromethyl)benzoic acid exhibits markedly reduced degradation kinetics compared to its meta and para isomers [1]. This enhanced stability is attributed to steric shielding of the carbonyl carbon by the ortho-trifluoromethyl group, which impedes nucleophilic attack during internal acyl migration.

Drug Safety Glucuronide Reactivity Acyl Migration

Aqueous Solubility: Sodium Salt Form Enables >40-Fold Higher Concentration Than Free Acid

Conversion of 2-(trifluoromethyl)benzoic acid to its sodium salt dramatically improves aqueous solubility, eliminating the need for organic co-solvents in many applications. The free acid exhibits limited water solubility of 4.8 g/L at 25°C , whereas the sodium salt is commercially supplied as a stable 20% w/w aqueous solution (200 g/L) , representing an effective solubility enhancement of over 40-fold.

Formulation Science Aqueous Chemistry Salt Selection

Steric Shielding in Synthetic Transformations: Ortho-CF3 Modulates Reactivity in Cross-Coupling and Decarboxylation

The ortho-trifluoromethyl group imposes significant steric hindrance that alters reactivity relative to meta- and para-substituted benzoates. In acyl migration studies, the 2-isomer glucuronide degraded with a rate constant of 0.065 h⁻¹ compared to 0.25 h⁻¹ (3-isomer) and 0.52 h⁻¹ (4-isomer)—a difference of ~8-fold and ~12-fold respectively [1]. Computational analysis attributed this to steric obstruction of nucleophilic attack on the carbonyl carbon by the ortho-CF3 group [1].

Organic Synthesis Fluorinated Building Blocks Steric Effects

Electronic Modulation of Acidity: Ortho-CF3 Lowers pKa Relative to Unsubstituted Benzoic Acid

The electron-withdrawing trifluoromethyl group at the ortho position significantly acidifies the carboxylic acid moiety. The predicted pKa of 2-(trifluoromethyl)benzoic acid is 3.20 ± 0.36 , compared to 4.20 for unsubstituted benzoic acid [1]. This ~1.0 unit decrease reflects enhanced stabilization of the conjugate base and influences the compound's ionization state under physiological and preparative conditions.

Physical Organic Chemistry Ionization State Extraction

High-Value Application Scenarios for Sodium 2-(Trifluoromethyl)benzoate


Drug Discovery: Reducing Acyl Glucuronide-Mediated Toxicity Risk

When designing carboxylic acid-containing drug candidates, the ortho-trifluoromethylbenzoate scaffold may be selected to exploit the kinetic stability advantage demonstrated for 2-TFMBA glucuronides [1]. The 8- to 12-fold slower degradation rate constant relative to meta and para isomers translates to reduced acyl migration propensity, potentially mitigating the risk of covalent protein adduct formation and idiosyncratic adverse drug reactions. Procurement of the sodium salt enables direct incorporation into aqueous medicinal chemistry workflows without solubility limitations.

Metabolic Engineering: Favoring Glucuronidation over Glycine Conjugation

In preclinical development where Phase II metabolic pathway control is critical, the ortho-trifluoromethyl substitution directs metabolism toward ester glucuronidation rather than glycine conjugation—a fate documented in rat models for the 2-isomer but not for the 3-isomer [2]. This predictable metabolic steering can be exploited to achieve desired clearance profiles or to avoid formation of potentially toxic glycine conjugates. The sodium salt form facilitates dosing in aqueous vehicles for in vivo studies.

Aqueous-Phase Synthetic Methodology Development

For chemists developing green chemistry protocols or aqueous cross-coupling reactions, sodium 2-(trifluoromethyl)benzoate offers a >40-fold solubility advantage over the free acid , enabling homogeneous reaction conditions at synthetically useful concentrations (up to 200 g/L). This solubility, combined with the steric and electronic influence of the ortho-CF3 group on the benzoate nucleus, provides a unique fluorinated building block for catalyst screening, photoredox transformations, and decarboxylative functionalizations conducted entirely in water.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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